3-BENZAMIDOPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE
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Overview
Description
3-BENZAMIDOPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE is a complex organic compound with the molecular formula C25H24N2O5S and a molecular weight of 464.53 g/mol . This compound is characterized by its unique structure, which includes a benzoylamino group, a pyrrolidinylsulfonyl group, and a benzoate ester.
Preparation Methods
The synthesis of 3-BENZAMIDOPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3-BENZAMIDOPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-BENZAMIDOPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-BENZAMIDOPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target molecules. The exact pathways and targets involved may vary based on the specific application and context .
Comparison with Similar Compounds
3-BENZAMIDOPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE can be compared with other similar compounds, such as:
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-on: This compound has a similar benzoylamino group but differs in its overall structure and properties.
Benzoic acid derivatives: These compounds share the benzoate ester group but may have different substituents and functional groups.
Properties
Molecular Formula |
C25H24N2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(3-benzamidophenyl) 2-methyl-5-pyrrolidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H24N2O5S/c1-18-12-13-22(33(30,31)27-14-5-6-15-27)17-23(18)25(29)32-21-11-7-10-20(16-21)26-24(28)19-8-3-2-4-9-19/h2-4,7-13,16-17H,5-6,14-15H2,1H3,(H,26,28) |
InChI Key |
MVEZJDIOHONZFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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